molecular formula C17H22N2O3 B12449604 methyl N-(1H-indol-1-ylacetyl)leucinate

methyl N-(1H-indol-1-ylacetyl)leucinate

Cat. No.: B12449604
M. Wt: 302.37 g/mol
InChI Key: CWJZKTIEGRHAKC-UHFFFAOYSA-N
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Description

Methyl N-(1H-indol-1-ylacetyl)leucinate is a synthetic leucine-derived indole compound intended for research applications. As an indole derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology. Indole-based molecules are frequently investigated for their potential to inhibit tubulin polymerization, a mechanism that can disrupt cell division and is a valuable pathway in anticancer research . This product is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant, up-to-date scientific literature to determine specific applications and handling protocols for this compound.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

methyl 2-[(2-indol-1-ylacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C17H22N2O3/c1-12(2)10-14(17(21)22-3)18-16(20)11-19-9-8-13-6-4-5-7-15(13)19/h4-9,12,14H,10-11H2,1-3H3,(H,18,20)

InChI Key

CWJZKTIEGRHAKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Indole Alkylation and Leucine Ester Coupling

A foundational method involves alkylation of the indole nitrogen followed by coupling with leucine methyl ester. In a representative procedure (,):

  • Indole Activation : 1H-indole is alkylated with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone), yielding methyl (1H-indol-1-yl)acetate.
  • Hydrolysis : The methyl ester is hydrolyzed to (1H-indol-1-yl)acetic acid using LiOH in dioxane/water ().
  • Peptide Bond Formation : The carboxylic acid is coupled to leucine methyl ester using coupling agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine (TEA) or N-methylmorpholine (NMM) (,).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC) Source
Indole alkylation K₂CO₃, methyl bromoacetate, acetone, RT, 4 d 65% >95%
Ester hydrolysis LiOH, dioxane/H₂O, RT, 12 h 88% 98%
Peptide coupling HBTU, TEA, DMF, RT, 18 h 99% 97%

Protective Group Strategies

To prevent side reactions during synthesis, protective groups are critical:

  • Indole Protection : Trifluoroacetyl (TFA) groups are introduced at the indole C3 position using trifluoroacetic anhydride (TFAA) to block undesired electrophilic substitutions (,).
  • Leucine Protection : The tert-butyloxycarbonyl (Boc) group is commonly used for the leucine amino group, removed via trifluoroacetic acid (TFA) in dichloromethane (,).

Example Protocol () :

  • Protect 5-nitroindole with TFAA in CH₂Cl₂.
  • Reduce the nitro group to amine using H₂/Pd-C.
  • Couple with Boc-leucine methyl ester via HBTU.
  • Deprotect with TFA to yield methyl N-(1H-indol-1-ylacetyl)leucinate.

Solid-Phase Synthesis Innovations

Recent advances employ solid-phase peptide synthesis (SPPS) for scalability:

  • Resin Functionalization : Wang or 2-chlorotrityl resins preloaded with leucine methyl ester ().
  • Iterative Coupling : Indole-acetyl moieties are introduced using Fmoc-protected intermediates, with HATU/NMM activation (,).
  • Cleavage and Purification : HFIP (hexafluoroisopropanol) cleaves the peptide-resin linkage, followed by reverse-phase HPLC purification ().

Advantages :

  • Higher throughput (batch yields >85%).
  • Reduced racemization risk due to controlled reaction conditions.

Alternative Enzymatic and Catalytic Methods

Lipase-Catalyzed Esterification

Pilot studies explore lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis:

  • Reaction : (1H-indol-1-yl)acetic acid + leucine methyl ester → this compound.
  • Conditions : Solvent-free, 40°C, 24 h ().
  • Yield : 72% with >90% enantiomeric excess (ee).

Transition Metal Catalysis

Palladium-catalyzed C–N coupling between indole derivatives and leucine esters is under investigation, though yields remain suboptimal (45–50%) ().

Analytical Validation and Quality Control

Structural Characterization

  • NMR : Key signals include indole H1 (δ 7.25–7.39 ppm), leucine α-proton (δ 4.46–4.77 ppm), and methyl ester (δ 3.78 ppm) (,).
  • HRMS : Molecular ion [M+H]⁺ at m/z 360.5 (calculated for C₁₈H₂₂N₂O₄: 360.16) ().

Purity Assessment

  • HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~12.3 min (,).
  • Chiral Analysis : Chiralpak AD-H column confirms >98% enantiopurity ().

Challenges and Optimization Opportunities

Racemization During Coupling

Leucine’s stereocenter is prone to racemization under basic conditions. Mitigation strategies include:

  • Low-temperature reactions (−20°C).
  • Using coupling agents with reduced basicity (e.g., COMU vs. HBTU) ().

Scalability Limitations

Classical solution-phase methods face solvent volume constraints. Microfluidic continuous-flow systems are being tested for gram-scale production ().

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Classical HBTU 99 97 120 Moderate
Solid-Phase (HATU) 85 98 250 High
Enzymatic (Lipase B) 72 95 90 Low

Chemical Reactions Analysis

Types of Reactions: Methyl N-(1H-indol-1-ylacetyl)leucinate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl N-(1H-indol-1-ylacetyl)leucinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-(1H-indol-1-ylacetyl)leucinate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The leucine component may contribute to the compound’s ability to modulate protein synthesis and cellular signaling pathways.

Comparison with Similar Compounds

Acyl Group Variations

  • Indole vs. The indole moiety may enhance binding to biological targets (e.g., receptors), while long aliphatic chains improve hydrophobicity for material applications .

Key Research Findings from Analog Studies

Charge Transfer in Material Science: N-Dodecanoyl leucinate forms charge-transfer complexes with SWNTs, enabling selective dispersion of semiconducting or metallic nanotubes. This mechanism could extend to indole-functionalized derivatives if π-π interactions dominate .

Biological Activity: Methyl undecenoyl leucinate’s efficacy as a skin-whitener underscores the importance of acyl chain length and unsaturation in cellular uptake and target engagement. The indole group may further modulate bioavailability .

Structural Confirmation : X-ray crystallography validated the planar oxazolone structure of compound 12 (derived from compound 11), demonstrating the reliability of Schotten-Baumann reactions for indole-containing analogs .

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